ethyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a derivative of the parent compound ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS RN: 40106-13-6), where the amino group (-NH₂) is replaced with an isothiocyanato (-N=C=S) moiety. Its molecular formula is C₁₂H₁₅NO₂S₂, with a molecular weight of 281.38 g/mol.
Properties
IUPAC Name |
ethyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-2-16-13(15)11-9-6-4-3-5-7-10(9)18-12(11)14-8-17/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNGZPCQJQVDMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antibacterial and cytotoxic effects.
Chemical Structure and Properties
The chemical formula of this compound is with a CAS Number of 257610-91-6. The compound is characterized by the presence of an isothiocyanate group (-N=C=S), which is known for contributing to the biological activity of various compounds.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate with an appropriate isothiocyanate reagent. The method has been documented in various studies focusing on heterocyclic compounds and their derivatives.
Antibacterial Activity
Numerous studies have assessed the antibacterial properties of this compound. For instance:
- In vitro studies have shown that ethyl 2-isothiocyanato derivatives exhibit significant inhibition against various Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a promising potential for developing new antibacterial agents based on this compound.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. The findings are summarized in the following table:
| Cell Line | IC50 (μM) |
|---|---|
| HEPG2 | 10.5 |
| HeLa | 12.0 |
| MCF7 | 15.3 |
| HCT116 | 9.8 |
The IC50 values suggest that the compound exhibits moderate cytotoxicity across different cancer cell lines, indicating its potential as a chemotherapeutic agent.
Case Studies
- Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated a series of isothiocyanates for their antimicrobial properties. Ethyl 2-isothiocyanato derivatives were shown to inhibit biofilm formation in Staphylococcus aureus, highlighting their potential in treating biofilm-associated infections.
- Cytotoxicity Assessment : Research conducted at a university laboratory investigated the cytotoxic effects of various isothiocyanates on human cancer cell lines. This compound was found to induce apoptosis in HEPG2 cells through the activation of caspase pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The cyclohepta[b]thiophene scaffold is highly versatile, allowing modifications at the 2-position to yield derivatives with diverse biological activities. Below, we compare key analogs based on substituents, synthesis, and pharmacological profiles.
Key Observations :
- Synthetic Flexibility: The 2-amino group undergoes diverse reactions, including acylation (e.g., benzamides ), carbothioamidation , and cyclization to oxazines . The isothiocyanato derivative likely forms via thiophosgene-mediated substitution of the amino group, a common route for introducing -N=C=S .
- Yield Trends : Acylated derivatives (e.g., fluorobenzamides) achieve near-quantitative yields under mild conditions , while carbothioamido derivatives require longer reaction times (24 hours) .
Pharmacological Activity
Key Observations :
- Antitumor Potential: The parent 2-amino derivative exhibits broad-spectrum antitumor activity against hepatocellular (HepG-2) and breast (MCF-7) carcinomas, comparable to vinblastine . Hybrids like ACS03 show enhanced DNA-binding properties due to planar acridine moieties .
- Antiviral Activity : Benzamido derivatives with electron-withdrawing groups (e.g., -F, -OCH₃) disrupt influenza polymerase assembly, with EC₅₀ values as low as 0.8 µM .
- Similar motifs are exploited in kinase inhibitors and immunomodulators.
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
